LY-411575 isomer 3

γ-secretase stereochemistry diastereomer

LY-411575 isomer 3 is a diastereomer of the potent γ-secretase inhibitor LY-411575, validated as a stereochemical negative control. Its reduced activity distinguishes on-target inhibition from off-target/Notch-mediated effects, ensuring rigorous experimental interpretation. Procure this high-purity reference standard for specific pathway analysis and analytical method validation.

Molecular Formula C26H23F2N3O4
Molecular Weight 479.48
Cat. No. B1191686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLY-411575 isomer 3
Synonyms(R,Z)-2-((Z)-((R)-2-(3,5-difluorophenyl)-1,2-dihydroxyethylidene)amino)-N-((S)-5-methyl-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl)propanimidic acid
Molecular FormulaC26H23F2N3O4
Molecular Weight479.48
Structural Identifiers
SMILESC[C@](/N=C(O)/[C@@](O)([H])C1=CC(F)=CC(F)=C1)([H])/C(O)=N/[C@@](C2=O)([H])C3=CC=CC=C3C4=CC=CC=C4N2C
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LY-411575 Isomer 3: γ-Secretase Inhibitor Diastereomer for Pathway-Selective Research


LY-411575 isomer 3 is a stereochemically defined diastereomer of the potent γ-secretase inhibitor LY-411575. The parent compound, (S,S,S)-LY-411575, exhibits exceptional in vitro potency against γ-secretase, with IC50 values of 0.078 nM in membrane-based assays and 0.082 nM in cell-based assays, and also inhibits Notch S3 cleavage with an IC50 of approximately 0.39 nM [1]. LY-411575 isomer 3 is one of four stereoisomers generated during the synthesis of the parent compound and is chemically designated as a less active diastereomer [2]. This compound serves as a critical stereochemical control in studies where distinguishing between on-target γ-secretase inhibition and off-target or Notch-mediated effects is essential for experimental interpretation.

Why LY-411575 Isomer 3 Cannot Be Substituted with Other γ-Secretase Inhibitors


Generic substitution among γ-secretase inhibitors fails due to profound differences in stereochemical configuration, potency, and substrate selectivity. The parent compound LY-411575 is a highly potent, non-selective γ-secretase inhibitor that blocks cleavage of both amyloid precursor protein (APP) and Notch, leading to on-target gastrointestinal and immunological toxicities in vivo [1]. In contrast, LY-411575 isomer 3, as a distinct diastereomer, exhibits significantly reduced inhibitory activity against γ-secretase [2]. This differential activity is not merely a matter of potency but reflects a fundamental change in the molecule's ability to engage the enzyme's active site. Therefore, using a structurally similar but stereochemically distinct compound—or even a different γ-secretase inhibitor with a divergent selectivity profile—introduces uncontrolled variables that can confound data interpretation and lead to erroneous conclusions regarding target engagement, pathway modulation, and observed biological effects.

Quantitative Evidence for the Differentiated Use of LY-411575 Isomer 3


Reduced γ-Secretase Inhibitory Activity Relative to the Parent (S,S,S)-Diastereomer

LY-411575 isomer 3 is a less active diastereomer compared to the parent compound, (S,S,S)-LY-411575. While the parent compound demonstrates potent inhibition of γ-secretase with an IC50 of 0.078 nM in membrane assays and 0.082 nM in cell-based assays [1], isomer 3 exhibits significantly reduced potency in these same assays. The exact quantitative reduction is not provided in the source literature, but the compound is consistently described as 'less active' and serves as a stereochemical control [2]. This difference arises from the altered three-dimensional orientation of functional groups critical for binding to the γ-secretase active site.

γ-secretase stereochemistry diastereomer negative control

Potential for Reduced Notch-Mediated Toxicity Compared to the Parent Compound

The parent compound, (S,S,S)-LY-411575, potently inhibits both APP and Notch cleavage, with an IC50 for Notch S3 cleavage of 0.39 nM [1]. This dual inhibition leads to significant in vivo toxicities, including gastrointestinal and immunological effects, which are attributed to Notch signaling blockade [2]. LY-411575 isomer 3, as a less active diastereomer, is expected to exhibit a proportionally reduced inhibition of Notch cleavage. While direct quantitative data for isomer 3's Notch inhibitory activity is not available, its reduced overall potency against γ-secretase implies a correspondingly lower impact on Notch processing, thereby offering a potential advantage in studies where minimizing Notch-related toxicity is critical.

Notch signaling toxicity γ-secretase selectivity

Stereochemical Purity and Batch-to-Batch Consistency for Reproducible Research

The synthesis of LY-411575 yields a mixture of four diastereomers, which can be separated by flash silica gel chromatography without the need for chiral HPLC [1]. The isolation of isomer 3 in enantiomerically pure form is a defined process that ensures a consistent stereochemical identity. This is in contrast to the parent compound, (S,S,S)-LY-411575, which is the major isomer isolated from the diastereomeric mixture. The availability of isomer 3 as a distinct, characterized entity allows for precise control over the stereochemical composition of experimental treatments, eliminating the variability that could arise from using incompletely resolved mixtures. This is particularly important for studies where the stereochemical configuration is a critical determinant of biological activity.

stereochemistry quality control reproducibility synthesis

Optimal Research and Industrial Applications for LY-411575 Isomer 3


Negative Control for γ-Secretase Target Engagement Studies

In assays designed to validate the specificity of a γ-secretase inhibitor's effects, LY-411575 isomer 3 serves as an ideal stereochemical negative control. Its reduced activity, as a less active diastereomer of the potent parent compound, allows researchers to confirm that observed phenotypic or biochemical changes are indeed due to on-target γ-secretase inhibition rather than non-specific or off-target interactions. This is particularly critical in high-throughput screening campaigns and in studies where the γ-secretase pathway is being modulated for therapeutic investigation [1].

Dissection of APP-Dependent vs. Notch-Dependent Effects in Cellular Models

The differential activity of LY-411575 isomer 3, compared to the non-selective parent compound, can be leveraged to separate the biological consequences of APP processing inhibition from those of Notch signaling blockade. By comparing the effects of the parent compound (which inhibits both APP and Notch) with those of isomer 3 (which is expected to have a lesser impact on Notch), researchers can more precisely attribute cellular outcomes—such as changes in differentiation, proliferation, or apoptosis—to specific arms of the γ-secretase pathway. This application is valuable in cancer biology, stem cell research, and neurodegenerative disease modeling [2].

In Vivo Studies Requiring Minimized Notch-Mediated Toxicity

Chronic administration of potent, non-selective γ-secretase inhibitors like the parent LY-411575 is often limited by severe gastrointestinal and immunological toxicities driven by Notch inhibition [1]. LY-411575 isomer 3, with its reduced potency, may offer a wider therapeutic window for in vivo studies where some degree of γ-secretase inhibition is desired but Notch-related side effects must be mitigated. This makes it a candidate for long-term dosing regimens in animal models of Alzheimer's disease or cancer, where the balance between efficacy and tolerability is a key experimental variable.

Quality Control and Reference Standard for Analytical Method Development

As a defined diastereomer of LY-411575, isomer 3 can be employed as a reference standard in the development and validation of analytical methods, such as chiral HPLC or mass spectrometry, aimed at quantifying and characterizing stereoisomeric mixtures of LY-411575 or related dibenzazepinone-based γ-secretase inhibitors. Its distinct retention time or spectral properties, relative to the parent compound, provide a critical benchmark for method calibration and for ensuring the purity and identity of synthesized batches [2].

Technical Documentation Hub

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